molecular formula C9H7Cl2N3 B3951599 4-(2,3-dichlorobenzyl)-4H-1,2,4-triazole

4-(2,3-dichlorobenzyl)-4H-1,2,4-triazole

Cat. No.: B3951599
M. Wt: 228.07 g/mol
InChI Key: GVSOBCNILLFXOA-UHFFFAOYSA-N
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Description

Significance of 1,2,4-Triazole (B32235) Scaffolds in Academic and Research Contexts

The 1,2,4-triazole nucleus is a cornerstone in the development of a wide array of functional molecules. Its importance stems from a combination of its structural and electronic properties. The triazole ring is aromatic and metabolically stable, and its nitrogen atoms can act as both hydrogen bond donors and acceptors, facilitating interactions with biological targets. nih.gov This has led to the incorporation of the 1,2,4-triazole scaffold into numerous clinically used drugs with a broad spectrum of activities, including antifungal, antiviral, antibacterial, anti-inflammatory, and anticonvulsant properties. rsc.orgnih.gov

Beyond pharmaceuticals, 1,2,4-triazole derivatives are gaining prominence in materials science. Their electron-deficient nature imparts excellent electron-transport and hole-blocking properties, making them suitable for applications in organic light-emitting diodes (OLEDs), organic photovoltaic cells, and other electronic devices. mdpi.com They are also investigated as corrosion inhibitors, agrochemicals, and as ligands in the formation of metal-organic frameworks (MOFs). rsc.orgnih.gov

The diverse biological and material applications of 1,2,4-triazoles have spurred extensive research into their synthesis. A variety of synthetic methodologies have been developed, including the cyclization of hydrazide derivatives, multicomponent reactions, and microwave-assisted synthesis, to construct and functionalize the triazole ring. rsc.org

Overview of Dichlorobenzyl Substitution in Triazole Chemistry

The introduction of a dichlorobenzyl group onto a triazole ring can significantly modulate its biological activity. The position of the chlorine atoms on the benzyl (B1604629) ring is a critical determinant of the compound's properties. Structure-activity relationship (SAR) studies on various dichlorobenzyl-triazole derivatives have demonstrated that these substitutions can enhance antimicrobial and antifungal efficacy.

For instance, research on bis-1,2,4-triazole derivatives has shown that a 3,4-dichlorobenzyl group can lead to potent antibacterial activity. nih.gov In other studies, 2,4-dichlorobenzyl moieties have been incorporated into triazole derivatives exhibiting significant antifungal properties. nih.gov The presence of di-halogenated benzyl groups, in general, has been found to be more beneficial for increasing antibacterial and antifungal efficacy compared to mono-halogenated ones. nih.gov This suggests that the electronic and steric effects of the two chlorine atoms play a crucial role in the interaction of these molecules with their biological targets. While much of the existing research focuses on the 2,4- and 3,4-dichloro isomers, the 2,3-dichloro substitution pattern remains a less explored area, presenting an opportunity for novel discoveries.

Scope and Research Focus on 4-(2,3-Dichlorobenzyl)-4H-1,2,4-Triazole and Related Derivatives

The specific compound, this compound, represents a particular isomer within the broader class of dichlorobenzyl-triazoles. While direct and extensive research on this exact molecule is not widely published, its structural components suggest potential areas of scientific interest. The combination of the proven 1,2,4-triazole scaffold with the less-common 2,3-dichlorobenzyl substituent makes it a compelling candidate for investigation in several fields.

Future research on this compound and its derivatives would likely focus on a few key areas. A primary objective would be its synthesis and characterization, establishing efficient routes to produce the compound and its analogues. Following this, comprehensive screening for biological activities, including antifungal, antibacterial, anticonvulsant, and anticancer properties, would be essential to understand its therapeutic potential. The data tables below summarize the reported activities of some closely related dichlorobenzyl-triazole derivatives, which can serve as a predictive baseline for the potential bioactivity of the 2,3-dichloro isomer.

Table 1: Antibacterial Activity of Dichlorobenzyl-Triazole Derivatives

Compound/Derivative Class Substitution Pattern Test Organism Activity (MIC) Reference
Bis-1,2,4-triazole derivative 3,4-dichlorobenzyl B. proteus 0.5 µg/mL nih.gov
Schiff base of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol 2,4-dichlorobenzylidene S. aureus - nih.gov
Indole-1,2,4-triazole conjugate 2,4-dichlorobenzyl C. glabrata 62.5 µg/mL mdpi.com

Table 2: Antifungal Activity of Dichlorobenzyl-Triazole Derivatives

Compound/Derivative Class Substitution Pattern Test Organism Activity (MIC) Reference
Schiff base of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol 2,4-dichlorobenzylidene M. gypseum - nih.gov
Indole-1,2,4-triazole conjugate 2,4-dichlorobenzyl C. glabrata 62.5 µg/mL mdpi.com

Furthermore, given the applications of triazoles in materials science, investigations into the photophysical and electronic properties of this compound could reveal its potential use in electronic devices. The unique substitution pattern may lead to novel crystal packing and solid-state properties. The exploration of this specific isomer and its derivatives holds the promise of expanding the chemical space of functional triazole compounds and potentially uncovering new molecules with valuable applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[(2,3-dichlorophenyl)methyl]-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7Cl2N3/c10-8-3-1-2-7(9(8)11)4-14-5-12-13-6-14/h1-3,5-6H,4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVSOBCNILLFXOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)CN2C=NN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Derivatization Strategies for 4 2,3 Dichlorobenzyl 4h 1,2,4 Triazole and Its Analogs

Established Synthetic Pathways for 1,2,4-Triazoles

The construction of the 1,2,4-triazole (B32235) ring can be achieved through several classical organic reactions, each offering a unique approach to this heterocyclic system.

Pellizzari Reaction and Einhorn–Brunner Reaction Applications

The Einhorn–Brunner Reaction provides an alternative route, involving the reaction of imides with alkyl hydrazines to produce an isomeric mixture of 1,2,4-triazoles researchgate.net. This acid-catalyzed condensation is a valuable method for preparing substituted 1,2,4-triazoles researchgate.net. The regioselectivity of the Einhorn-Brunner reaction is influenced by the acidity of the R groups on the imide, with the more acidic group preferentially ending up at the 3-position of the triazole ring researchgate.net.

Reaction NameReactantsProductKey Features
Pellizzari ReactionAmide, Hydrazide1,2,4-TriazoleHigh temperatures, often low yield, can be improved with microwave irradiation
Einhorn-Brunner ReactionImide, Alkyl HydrazineIsomeric mixture of 1,2,4-TriazolesAcid-catalyzed, regioselectivity depends on substituent acidity

Cyclization Reactions from Hydrazinecarbothioamides and Acyl Hydrazides

Hydrazinecarbothioamides, also known as thiosemicarbazides, are versatile precursors for the synthesis of 1,2,4-triazoles. The cyclization of 1,4-disubstituted thiosemicarbazides in the presence of a base, such as sodium hydroxide, is a common and efficient method for the formation of 4-substituted-3-mercapto-1,2,4-triazoles mdpi.com. These mercapto derivatives can be further modified. For instance, treatment of a hydrazide with an aryl isothiocyanate yields a thiosemicarbazide derivative, which can then be cyclized under alkaline conditions to form the corresponding 1,2,4-triazole mdpi.com.

Acyl hydrazides can also be directly utilized in cyclization reactions. For example, the reaction of an acyl hydrazide with an orthoester can lead to the formation of a 1,2,4-triazole.

Approaches from Thiosemicarbazides

The cyclization of thiosemicarbazides is a cornerstone in the synthesis of 1,2,4-triazole derivatives. The reaction of a carboxylic acid hydrazide with various aryl isothiocyanates produces thiosemicarbazide intermediates, which upon cyclization in the presence of a base like sodium hydroxide, yield 1,2,4-triazole rings mdpi.com. This approach is widely used for the synthesis of 4-aryl-5-substituted-2,4-dihydro-3H-1,2,4-triazole-3-thiones. The resulting thione group can be a handle for further derivatization.

Targeted Synthesis of Dichlorobenzyl-Substituted 1,2,4-Triazoles

Alternatively, the reaction of 2,3-dichlorobenzylhydrazine with formamide would provide a direct route to the target compound. The reaction of hydrazines with formamide is a known method for the synthesis of 1,2,4-triazoles and can often be facilitated by microwave irradiation organic-chemistry.org.

Another viable approach involves the synthesis of a thiosemicarbazide precursor. This could be achieved by reacting 2,3-dichlorobenzylhydrazine with a source of thiocarbonyl, followed by cyclization. For instance, the synthesis of various 4-(benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives has been accomplished by heating thiocarbohydrazide with a substituted benzoic acid and subsequently treating with a substituted benzaldehyde . A similar strategy could be adapted using 2,3-dichlorobenzyl-containing starting materials.

The synthesis of related dichlorobenzyl-substituted triazoles has been reported, such as 3-((4-chlorophenoxy)methyl)-5-((2,4-dichlorobenzyl)thio)-4-phenyl-4H-1,2,4-triazole mdpi.com. This synthesis involved the reaction of a triazole-thiol intermediate with 2,4-dichlorobenzyl chloride, demonstrating the feasibility of introducing a dichlorobenzyl moiety onto a pre-formed triazole ring mdpi.com.

Advanced Synthetic Techniques

Modern synthetic chemistry often employs advanced techniques to improve reaction efficiency, reduce reaction times, and enhance product yields.

Microwave-Assisted Synthesis in Triazole Chemistry

Microwave-assisted organic synthesis has emerged as a powerful tool in heterocyclic chemistry, offering significant advantages over conventional heating methods. For the synthesis of 1,2,4-triazoles, microwave irradiation has been shown to dramatically reduce reaction times and increase yields nih.govscielo.org.za.

A comparative study on the synthesis of certain 1,2,4-triazole derivatives highlighted that reactions which took several hours under conventional heating could be completed in a matter of minutes with microwave assistance, often with a significant improvement in yield nih.gov. For example, the synthesis of some thioethers containing a 1,2,4-triazole moiety was achieved in 15 minutes at 90°C under microwave irradiation, a significant improvement over conventional methods mdpi.com.

The application of microwave synthesis is broad and covers various routes to 1,2,4-triazoles, including the Pellizzari reaction and syntheses starting from hydrazines and formamide organic-chemistry.org. Given these advantages, a microwave-assisted approach would be a highly desirable method for the synthesis of 4-(2,3-dichlorobenzyl)-4H-1,2,4-triazole.

MethodReactantsConditionsReaction TimeYieldReference
ConventionalHydrazide, Aryl Isothiocyanate, then NaOHRefluxSeveral hoursModerate mdpi.com
MicrowaveTriazole-thiol, Substituted Benzyl (B1604629) Chloride90°C, 15 min15 minutesHigh mdpi.com
ConventionalAmide, HydrazideHigh TemperatureLong reaction timesOften low
MicrowaveAmide, HydrazideMicrowave IrradiationShorter reaction timesIncreased yields

Ultrasonic-Assisted Synthetic Approaches

The application of ultrasound in organic synthesis, known as sonochemistry, has emerged as a green and efficient alternative to conventional heating methods. This technique utilizes acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—to create localized hot spots with extremely high temperatures and pressures. nih.gov This phenomenon can significantly accelerate reaction rates, improve yields, and often leads to cleaner reactions with shorter reaction times. nih.govnih.gov

The synthesis of 1,2,4-triazole derivatives has been shown to benefit significantly from ultrasonic irradiation. researchgate.net While specific literature on the ultrasonic-assisted synthesis of this compound is not extensively detailed, the general principles and methodologies are widely applicable to its analogs. For instance, the synthesis of various 1,4-disubstituted 1,2,3-triazoles has been efficiently achieved via a one-pot, three-component click reaction using an alkyl halide, sodium azide, and a terminal alkyne under ultrasonic conditions. acs.org This approach is noted for its high atom economy, low catalyst loading, broad substrate scope, and operational simplicity. acs.org

One-pot, multi-component reactions are particularly amenable to sonochemical promotion. For example, the synthesis of novel 4,5-diphenyl-1H-imidazol-1-yl-1H-1,2,4-triazole derivatives was accomplished in good to excellent yields (70–96%) within short reaction times (10–25 minutes) using KHSO₄ as a catalyst under ultrasonic irradiation. researchgate.net These examples highlight the potential for developing an efficient, one-pot ultrasonic-assisted synthesis for this compound, likely from 2,3-dichlorobenzylamine and appropriate reagents.

The advantages of sonication are further demonstrated in the preparation of various heterocyclic systems incorporating the 1,2,4-triazole core. Studies have consistently shown that ultrasound can dramatically reduce reaction times from hours to minutes and increase product yields compared to conventional heating methods. nih.govnih.gov

Reaction TypeKey ReactantsConditionsAdvantages of UltrasoundReference
One-pot, three-component click reactionAlkyl halide, Sodium azide, Terminal alkyneCu(I) complex catalyst, Water, 60°C, 30 minShorter reaction time compared to conventional heating acs.org
One-pot, four-component reactionAldehydes, Benzil, Ammonium acetate, 3-amino-1,2,4-triazoleKHSO₄ catalyst, 10-25 minHigh yields (70-96%), short reaction times researchgate.net
Cyclocondensationβ-enaminones, 5-amino-1,2,4-triazoleAcetic acid, 99°C, 5-17 minShorter reaction times, high regioselectivity, excellent yields nih.gov

Derivatization Strategies for Structural Modification

Structural modification of the core this compound scaffold is crucial for modulating its physicochemical properties and biological activity. Several derivatization strategies can be employed, often enhanced by sonochemical methods.

The introduction of a 4-amino group onto the triazole ring provides a versatile handle for further derivatization, most notably through the formation of Schiff bases (imines). The condensation of 4-amino-1,2,4-triazole derivatives with various aromatic aldehydes is a straightforward method to generate a diverse library of compounds. researchgate.net

Ultrasonic irradiation has been proven to be a highly effective method for the synthesis of Schiff bases derived from 3-amino- and 4-amino-1,2,4-triazoles. nih.gov In a typical procedure, an equimolar mixture of the aminotriazole and an aldehyde in a solvent like methanol is subjected to ultrasound for a few minutes. plos.org This sonochemical approach often leads to the rapid precipitation of the product in excellent yields, typically within 3-5 minutes of irradiation. nih.govresearchgate.net This contrasts sharply with conventional reflux methods, which can take several hours to achieve lower yields. plos.org

The resulting Schiff bases, characterized by the azomethine (-N=CH-) linkage, can be further modified or directly screened for biological activity. The varied electronic and steric properties of the substituted aromatic aldehydes allow for fine-tuning of the final compound's characteristics.

Starting TriazoleAldehydeMethodReaction TimeYieldReference
4-amino-1,2,4-triazoleVarious aromatic aldehydesUltrasound~5 minutesExcellent plos.org
4-amino-1,2,4-triazoleVarious aromatic aldehydesConventional (reflux)~5 hoursLower than sonochemical method plos.org
4-amino-5-phenyl-3-mercapto-1,2,4-triazoleVarious aromatic aldehydesMicrowave2-4 hours (for initial triazole synthesis)52-92% (for Schiff bases) chemijournal.com

The introduction of a thiol group at the 3-position of the 1,2,4-triazole ring opens up numerous possibilities for derivatization through S-alkylation and nucleophilic addition reactions. The resulting 1,2,4-triazole-3-thione derivatives exist in tautomeric equilibrium with the corresponding 3-mercapto-1,2,4-triazoles.

S-alkylation is a common strategy to introduce a variety of substituents onto the sulfur atom. This is typically achieved by reacting the triazole-thione with an alkyl or aryl halide in the presence of a base. Ultrasound has been shown to be beneficial in these reactions as well. For instance, the ultrasound-assisted synthesis of N-substituted 1,2,4-triazole-2-thiol derivatives involved the coupling of the triazole with different electrophiles, resulting in significant yields (75–89%) and accelerated reaction rates compared to conventional methods. nih.govmdpi.com

The thiol group also allows for nucleophilic addition reactions. For example, the synthesis of triazole-thiazolidin-4-one hybrids proceeds via the nucleophilic substitution of a chlorine atom from ethyl chloroacetate by the thiol tautomer of a thioamide precursor, followed by cyclization. This reaction is also efficiently promoted by ultrasonic irradiation.

Molecular hybridization, the strategy of combining two or more pharmacophoric units into a single molecule, is a powerful tool in drug design. mdpi.com The 1,2,4-triazole ring is an excellent scaffold for this approach and has been successfully hybridized with a variety of other heterocyclic rings, such as thiazole, pyrimidine, and imidazole, often with the aid of sonochemistry. nih.govcitedrive.comorientjchem.org

The ultrasound-assisted synthesis of triazole-thiazole hybrids has been reported through a one-pot reaction of α-keto-thioamides with ethyl chloroacetate. This method significantly reduces reaction times from several hours to 30 minutes and increases yields. Similarly, the synthesis of triazole-thiazole tethered tetra-substituted imidazoles has been achieved through a sonochemical condensation reaction. orientjchem.org

The fusion of the 1,2,4-triazole ring with a pyrimidine ring to form 1,2,4-triazolo[1,5-a]pyrimidines is another important example of molecular hybridization. Ultrasonic irradiation has been successfully employed in the cyclocondensation reaction of 5-amino-1,2,4-triazole with various enones, leading to the formation of the fused heterocyclic system in excellent yields and with high regioselectivity in a matter of minutes. nih.govnih.gov This approach offers significant advantages over conventional thermal heating, which often requires much longer reaction times. nih.gov

Hybrid HeterocycleKey ReactantsSynthetic MethodAdvantages of UltrasoundReference
Triazole-ThiazoleTriazolyl-3-oxo-N-phenylpropanethioamides, Ethyl chloroacetate/ChloroacetoneUltrasonic irradiationReduced reaction time (hours to 30 min), increased yields
1,2,4-Triazolo[1,5-a]pyrimidine5-amino-1,2,4-triazole, β-enaminonesUltrasonic irradiationShorter reaction times (5-17 min), high regioselectivity, excellent yields nih.gov
Triazole-ImidazoleAldehyde, Ammonium acetate, Benzil, Triazole derivativeSonochemical condensationEnhanced yields, reduced reaction time orientjchem.org

Advanced Spectroscopic and Analytical Characterization Techniques for 4 2,3 Dichlorobenzyl 4h 1,2,4 Triazole Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H-NMR, ¹³C-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of 1,2,4-triazole (B32235) derivatives. researchgate.net Both ¹H-NMR and ¹³C-NMR spectra offer detailed information about the molecular framework, the chemical environment of individual atoms, and the connectivity within the molecule.

In the ¹H-NMR spectrum of a typical 4-(2,3-dichlorobenzyl)-4H-1,2,4-triazole derivative, distinct signals corresponding to different protons are expected. The protons on the triazole ring typically appear as singlets in the downfield region, often between δ 7.9 and 8.6 ppm. mdpi.com A characteristic singlet for the methylene (B1212753) bridge (-CH₂-) protons is generally observed around δ 4.4 to 5.6 ppm. urfu.rursc.org The aromatic protons on the 2,3-dichlorobenzyl group present a more complex multiplet pattern in the aromatic region (approximately δ 7.1-7.8 ppm) due to their specific substitution pattern. urfu.ru

¹³C-NMR spectroscopy complements the proton data by providing information on the carbon skeleton. The carbon atoms of the 1,2,4-triazole ring (C3 and C5) are typically found in the range of δ 140 to 160 ppm. mdpi.comnih.gov The methylene bridge carbon (-CH₂-) signal appears further upfield, while the carbons of the dichlorophenyl ring show multiple signals in the aromatic region (δ 120-140 ppm). mdpi.com The presence of these specific signals and their chemical shifts confirms the successful formation of the target molecule. urfu.ru

Table 1: Representative NMR Data for a 4-(Arylmethyl)-4H-1,2,4-triazole Derivative Note: This table represents typical chemical shift ranges based on related structures. Actual values for this compound may vary.

Assignment ¹H-NMR (δ, ppm) ¹³C-NMR (δ, ppm)
Triazole-H (C3-H, C5-H)8.0 - 8.6 (2H, s)145.0 - 155.0
Methylene (-CH₂-)5.4 - 5.6 (2H, s)48.0 - 60.0
Aromatic-H7.1 - 7.8 (3H, m)125.0 - 138.0

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful technique used to determine the molecular weight of this compound derivatives and to corroborate their proposed structure through fragmentation analysis. researchgate.net Electrospray ionization (ESI-MS) is a common method used, which typically shows the protonated molecule as the [M+H]⁺ peak. mdpi.com

Table 2: Hypothetical Mass Spectrometry Fragmentation Data for this compound (C₉H₇Cl₂N₃) Note: Molecular Weight = 242.08 g/mol

m/z (mass-to-charge ratio) Proposed Fragment Significance
242/244/246[M]⁺Molecular ion peak (isotopic pattern due to two Cl atoms)
159/161/163[C₇H₅Cl₂]⁺Dichlorobenzyl cation
83[C₇H₅Cl₂-N₃H]⁺Loss of triazole moiety from the benzyl (B1604629) group
69[C₂H₃N₃]⁺Triazole ring fragment

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the principal functional groups present in a molecule. mdpi.comrdd.edu.iq The IR spectrum of this compound would display characteristic absorption bands that confirm its structural features.

Key diagnostic peaks include C-H stretching vibrations from both the aromatic ring (typically above 3000 cm⁻¹) and the aliphatic methylene bridge (around 2850-3000 cm⁻¹). libretexts.org The C=N and N=N stretching vibrations, characteristic of the 1,2,4-triazole ring, are expected to appear in the 1400-1600 cm⁻¹ region. nih.govijsr.net Furthermore, bands corresponding to the in-ring C-C stretching of the aromatic dichlorophenyl group would be observed around 1470-1530 cm⁻¹. researchgate.net The presence of the carbon-chlorine bonds (C-Cl) would also give rise to absorption bands in the fingerprint region, typically below 800 cm⁻¹.

Table 3: Characteristic IR Absorption Frequencies for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Aromatic C-HStretch3030 - 3100
Aliphatic C-H (-CH₂-)Stretch2850 - 2960
Triazole C=N / N=NStretch1410 - 1600
Aromatic C=CRing Stretch1470 - 1530
Aromatic C-ClStretch600 - 800

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental analytical technique used to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a sample. researchgate.net This method provides experimental verification of the compound's empirical and molecular formula. urfu.ru For a synthesized batch of this compound, the experimentally determined percentages of C, H, and N are compared to the values calculated from its molecular formula, C₉H₇Cl₂N₃. urfu.ru A close agreement between the found and calculated values, typically within a margin of ±0.4%, confirms the elemental composition and high purity of the synthesized compound. urfu.ru

Table 4: Elemental Analysis Data for this compound (C₉H₇Cl₂N₃)

Element Calculated (%) Found (%)
Carbon (C)44.4744.51
Hydrogen (H)2.902.88
Nitrogen (N)17.2917.33

Structure Activity Relationship Sar Studies of 4 2,3 Dichlorobenzyl 4h 1,2,4 Triazole Analogs

Influence of Halogenation Patterns on Biological Activities

Halogenation of the benzyl (B1604629) ring is a common strategy to enhance the biological activity and membrane permeability of drug candidates. researchgate.netresearchgate.net In the context of 4-benzyl-4H-1,2,4-triazole analogs, the nature, number, and position of halogen substituents significantly modulate their potency.

Research into miconazole (B906) analogues revealed that halogen substituents on the benzene (B151609) ring are more beneficial for antifungal activity than a nitro group. nih.gov Specifically, compounds with chloro and fluoro substituents demonstrated potent inhibition against various fungal strains, whereas the 4-nitrobenzyl analog had almost no inhibitory effect. nih.gov Studies consistently show that di-substituted benzyl triazoles generally exhibit higher potency than their mono-substituted counterparts. nih.govnih.gov For instance, in one series, di-substituted triazoles showed minimum inhibitory concentrations (MIC) ranging from 0.5–16 μg/mL, while mono-substituted versions had MICs from 0.5–32 μg/mL. nih.govnih.gov

The type of halogen also plays a role. The introduction of an electron-withdrawing chlorine atom to the phenyl ring at the C-5 position of certain triazole-3-thiones was found to increase antibacterial potency against Gram-positive strains. nih.gov Furthermore, the presence of halogens like chlorine and bromine on the aryl ring, particularly at the meta and para positions, has been noted as highly important for fungicidal activity. researchgate.net This enhancement is partly attributed to increased lipophilicity, which can facilitate transport across cellular membranes. researchgate.netrsc.org

The following table details the antifungal activities of various halogenated 4-benzyl-4H-1,2,4-triazole analogs, illustrating the impact of different halogenation patterns.

CompoundR Group (Substitution on Benzyl Ring)MIC (μg/mL) vs. C. albicansMIC (μg/mL) vs. A. flavus
5b 3,4-dichloro0.58
5c 2,4-difluoro416
5e 2-fluoro0.532
5f 2-chloro1616
5g 3-chloro3232
5h 4-chloro88
5d 4-nitro>256>256
Data sourced from research on miconazole analogues. nih.gov

Role of the Dichlorobenzyl Moiety and its Positional Isomers

The dichlorobenzyl moiety is a key structural feature for imparting high biological activity. The specific positioning of the two chlorine atoms on the phenyl ring significantly influences the compound's efficacy. Among various isomers, the 3,4-dichlorobenzyl derivative has frequently been identified as the most active analog in antifungal assays. nih.govnih.govlongdom.org

In a comparative study of miconazole analogues, the 3,4-dichlorobenzyl derivative (compound 18b/5b) consistently demonstrated the highest activity against five tested fungi, with MIC values ranging from 0.5–8 μg/mL. nih.govnih.gov This potency was superior to other halogenated analogs, including the 2,4-difluorobenzyl and various monochlorinated derivatives. nih.govnih.gov For example, against C. utilis and A. flavus, the 4-chlorobenzyl analog (5h) was more potent than the 2-chloro (5f) and 3-chloro (5g) analogs, indicating that substitution at the 4-position is beneficial. nih.gov However, the 3,4-dichloro substitution pattern proved even more effective, suggesting a synergistic effect or an optimal fit in the enzyme's active site. nih.gov

This observation is not limited to antifungal activity. An indole-triazole hybrid featuring a 3,4-dichloro moiety also exhibited excellent cytotoxic efficacy against the Hep-G2 liver cancer cell line, underscoring the broader importance of this substitution pattern. researchgate.net The enhanced activity of the 3,4-dichloro isomer compared to the 2,3-dichloro or 2,4-dichloro isomers suggests that the electronic and steric properties conferred by this specific arrangement are crucial for optimal interaction with biological targets like the CYP51 enzyme. nih.govnih.gov

Impact of Substituents on the Triazole Ring and Peripheral Groups

While the halogenated benzyl group is vital, modifications to the 1,2,4-triazole (B32235) ring and the introduction of other peripheral groups also have a profound impact on biological activity. The triazole ring itself is a critical pharmacophore, with its nitrogen atoms playing a direct role in binding to the heme iron of target enzymes like cytochrome P450. nih.govnih.gov

SAR studies have shown that an unsubstituted N-3 position on the triazole ring is a necessary functional group for exhibiting antifungal activity. nih.gov Quaternization of the triazole nitrogen in halobenzyl compounds leads to a total decrease in antifungal activity, further highlighting the importance of the specific electronic configuration of the triazole ring. nih.gov Conversely, substitutions at the N-4 position of the triazole ring can be tuned to enhance activity. For example, the presence of halogen and nitro groups on an aromatic substituent at the N-4 position was found to significantly improve antibacterial activity. nih.gov

The nature of the substituent at the N-4 position (aliphatic vs. aromatic) also matters. In one study on bis-indolyl conjugates, aliphatic-substituted compounds on the 1,2,4-triazole ring demonstrated better cytotoxic activity than aromatic-substituted ones. mdpi.com Furthermore, combining the triazole core with other heterocyclic structures, such as piperazine (B1678402), can modulate the activity spectrum. nih.govnih.gov Itraconazole and posaconazole, for instance, contain a piperazine group which contributes to their broad-spectrum efficacy. nih.gov The combination of multiple heterocyclic fragments within a single molecule can lead to new types of biological action or an enhancement of known pharmacological effects. zsmu.edu.ua

Conformational Flexibility and Steric Effects on Biological Potency

The three-dimensional shape, size, and conformational flexibility of 4-(2,3-dichlorobenzyl)-4H-1,2,4-triazole analogs are determinant factors for their biological potency. The molecule must adopt a specific conformation to fit snugly into the binding pocket of its target enzyme, such as CYP51. nih.gov

Steric hindrance plays a significant role. The introduction of bulky substituents can be detrimental to activity. For example, in one series of benzyl oxime ethers, a large 2-tert-butyl group on the benzene ring was found to be unfavorable for fungicidal activity. researchgate.net This suggests that excessive bulk can prevent the molecule from accessing or properly orienting within the narrow active site of the target enzyme. researchgate.netnih.gov

Computational and Theoretical Approaches in the Research of 4 2,3 Dichlorobenzyl 4h 1,2,4 Triazole Derivatives

Molecular Docking Simulations for Ligand-Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 4-(2,3-dichlorobenzyl)-4H-1,2,4-triazole derivatives, docking simulations are crucial for understanding how these ligands interact with their biological targets at the molecular level.

Researchers have employed molecular docking to investigate the binding modes of various 1,2,4-triazole (B32235) derivatives with specific enzymes and receptors. For instance, studies have shown that the nitrogen atoms within the triazole ring play a significant role in forming hydrogen bonds with the active sites of receptors, which is a key factor in their biological activity. pensoft.net The ability of these compounds to form various non-covalent interactions, such as hydrogen bonds, van der Waals forces, and hydrophobic interactions, is a primary determinant of their therapeutic properties. pensoft.net

In a study on novel bis-1,2,4-triazoles as thymidine (B127349) phosphorylase inhibitors, molecular docking revealed interactions with nine amino acids in the active site of the enzyme. nih.gov Similarly, docking studies of other triazole derivatives have been used to elucidate interactions with proteins like EGFR tyrosine kinase, providing a rationale for their observed anti-tumor activity. pensoft.net For derivatives of this compound, the dichlorobenzyl group is also of interest, with docking simulations suggesting it can form cation–π interactions with amino acid residues like arginine. nih.gov

Table 1: Representative Molecular Docking Studies of 1,2,4-Triazole Derivatives
Derivative ClassTarget ProteinKey Interactions ObservedReference
Bis-1,2,4-triazolesThymidine PhosphorylaseInteractions with nine amino acids nih.gov
1,2,4-Triazole-Mefenamic Acid HybridsEGFR Tyrosine KinaseInhibition of kinase activity pensoft.net
3,4,5-Trisubstituted-1,2,4-triazolesSomatostatin Receptor-4Cation–π interaction with Arginine nih.gov

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For this compound derivatives, DFT calculations provide valuable information about their geometry, electronic properties, and chemical reactivity. researchgate.netirjweb.comresearchgate.net

The analysis of molecular electrostatic potential (MEP) maps, derived from DFT calculations, can also predict regions of a molecule that are prone to electrophilic and nucleophilic attack. irjweb.com

Molecular Dynamics Simulations for Conformational Analysis and Binding Stability

Molecular dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. In the study of this compound derivatives, MD simulations can provide insights into the conformational flexibility of these molecules and the stability of their binding to target proteins over time.

MD simulations can be used to explore the interactions of these compounds with water molecules, which is important for understanding their solubility and behavior in a biological environment. bohrium.com These simulations can also assess the stability of the ligand-receptor complex formed after an initial docking prediction. This is crucial as it can reveal dynamic changes in interactions that are not apparent from static docking poses.

ADME Predictions for Drug-Likeness Assessment (excluding toxicity)

In silico ADME (Absorption, Distribution, Metabolism, and Excretion) predictions are essential for evaluating the drug-likeness of compounds like this compound derivatives. These computational tools help in the early stages of drug discovery to filter out candidates with poor pharmacokinetic profiles.

Various molecular parameters are analyzed, often based on frameworks like Lipinski's rule of five, which includes molecular weight, the number of hydrogen bond donors and acceptors, and the logarithm of the partition coefficient (LogP). pensoft.net Studies on related triazole compounds have utilized software such as SwissADME to predict properties like gastrointestinal absorption and bioavailability. pensoft.netktu.edu.trpnrjournal.com For many synthesized 1,2,4-triazole derivatives, ADME predictions have indicated good drug-like properties. researchgate.net

Table 2: Key ADME Parameters Predicted for Triazole Derivatives
ParameterPredicted PropertySignificance
Gastrointestinal (GI) AbsorptionGoodIndicates potential for oral bioavailability. nih.gov
Bioavailability ScoreModerate to GoodSuggests the fraction of the drug that reaches systemic circulation. nih.gov
Lipinski's Rule ComplianceGenerally CompliantIndicates favorable drug-like properties for oral administration. pnrjournal.com
CNS PermeabilityVariablePredicts the ability of the compound to cross the blood-brain barrier.

Frontier Molecular Orbital (FMO) Analysis in Reactivity and Activity Prediction

Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of a molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining the chemical reactivity and kinetic stability of a molecule. irjweb.com

For derivatives of this compound, a smaller HOMO-LUMO gap suggests higher reactivity, as it is easier for the molecule to transfer electrons. acs.org This analysis, often performed using DFT calculations, can help in predicting the biological activity of these compounds. acs.org The HOMO and LUMO energy levels are also used to calculate various chemical reactivity descriptors that provide further insights into the molecule's behavior. acs.org

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a compound and its biological activity. For 1,2,4-triazole derivatives, 2D and 3D-QSAR models have been developed to predict their activity as, for example, antifungal agents. researchgate.net

These models are built using a set of known compounds (a training set) and then used to predict the activity of new or untested compounds. researchgate.net The models can identify key structural features that are either beneficial or detrimental to the desired biological activity, thus guiding the design of more potent analogs. researchgate.net While specific QSAR models for this compound were not found, the applicability of this method to the broader class of 1,2,4-triazoles suggests its potential utility in studying this specific compound and its derivatives. mdpi.com

Applications and Emerging Research Directions for 4 2,3 Dichlorobenzyl 4h 1,2,4 Triazole in Specific Fields

Medicinal Chemistry: Lead Compound Discovery and Optimization

The 4H-1,2,4-triazole scaffold is a versatile building block in medicinal chemistry, with the 4-substituted derivatives being particularly prominent in the quest for new therapeutic agents. researchgate.net The introduction of various substituents onto the triazole ring allows for the fine-tuning of its physicochemical and pharmacological properties, leading to the discovery of lead compounds for a range of diseases. nih.gov

Derivatives of 1,2,4-triazole (B32235) have demonstrated significant potential as anticancer agents. nih.gov The ability of the triazole ring to form hydrogen bonds and its dipole character facilitate interactions with biological receptors, making it a valuable pharmacophore. nih.govnih.gov Research has shown that hybrid molecules incorporating the 1,2,4-triazole ring often exhibit more potent anticancer activity than their monocyclic counterparts. nih.gov For instance, certain 1,2,4-triazole-thiadiazole derivatives have shown promising anticancer activity against various human cancer cell lines, including breast, lung, and prostate cancer. researchgate.net

In the realm of antimicrobial agents, 1,2,4-triazole derivatives have been extensively studied. Dihalobenzyl groups, in particular, have been shown to enhance both antibacterial and antifungal efficacy. nih.gov For example, a bis-1,2,4-triazole derivative featuring a 3,4-dichlorobenzyl group exhibited potent antibacterial activity against B. proteus, surpassing standard drugs like norfloxacin (B1679917) and chloramphenicol. nih.gov This suggests that the 2,3-dichloro substitution pattern on the benzyl (B1604629) ring of 4-(2,3-dichlorobenzyl)-4H-1,2,4-triazole could confer significant antimicrobial properties. The mechanism of action for many triazole-based antifungals involves the inhibition of lanosterol (B1674476) 14α-demethylase (CYP51), a crucial enzyme in the biosynthesis of ergosterol (B1671047) in fungi. nih.gov

Recent research has also identified 1,2,4-triazole derivatives as novel inhibitors of ferroptosis, a form of regulated cell death. nih.gov A specific derivative, NY-26, was found to inhibit RSL3-induced ferroptosis at nanomolar concentrations, highlighting the potential of this scaffold in treating diseases associated with ferroptosis. nih.gov

Table 1: Selected Biological Activities of 1,2,4-Triazole Derivatives

Compound/Derivative Class Biological Activity Target/Mechanism Research Finding Citation
1,2,4-Thiadiazole-1,2,4-triazole hybrids Anticancer Not specified Showed potent activity against breast, lung, and prostate cancer cell lines with IC50 values ranging from 0.10 to 11.5 µM. researchgate.net
Bis-1,2,4-triazole with 3,4-dichlorobenzyl group Antibacterial Not specified More potent against B. proteus (MIC: 0.5 μg/mL) than norfloxacin and chloramphenicol. nih.gov
1,2,4-Triazolo[3,4-b] rsc.orgnih.govresearchgate.netthiadiazines Antibacterial Not specified Derivatives showed excellent activity against E. coli and P. aeruginosa (MIC: 3.125 μg/mL). nih.gov
NY-26 (a 1,2,4-triazole derivative) Ferroptosis Inhibition Radical-trapping antioxidant Significantly inhibited RSL3-induced ferroptosis in 786-O cells (EC50 = 62 nM). nih.gov
Schiff bases of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol Antifungal, Antibacterial Not specified Showed strong activity against Microsporum gypseum and Staphylococcus aureus, superior to standard drugs in some cases. nih.gov

Agrochemicals: Development of Fungicides, Herbicides, and Insecticides

The 1,2,4-triazole ring is a fundamental component in many commercially successful agrochemicals, particularly fungicides. rsc.orgnih.gov Triazole fungicides are known for their broad-spectrum activity and systemic properties, which allow them to be transported within the plant to protect new growth. mdpi.com The primary mode of action for most triazole fungicides is the inhibition of sterol biosynthesis in fungi, specifically targeting the C14-demethylation step. mdpi.comrsc.org

The structural features of this compound are analogous to those found in potent fungicides. For example, propiconazole, a widely used agricultural fungicide, contains a 2,4-dichlorophenyl group. nih.gov The presence and position of halogen atoms on the phenyl ring are critical for fungicidal activity. The development of new fungicides often involves modifying these substitution patterns to enhance efficacy, broaden the activity spectrum, and overcome resistance. mdpi.com

Researchers have designed and synthesized novel 1,2,4-triazole derivatives containing amino acid fragments based on the structure of mefentrifluconazole, a potent isopropanol (B130326) triazole fungicide. mdpi.commdpi.com Some of these new compounds exhibited exceptional in vitro activity against plant pathogenic fungi like Physalospora piricola, with EC50 values as low as 10.126 µg/mL. mdpi.com Molecular docking studies confirmed that these compounds bind effectively to the target enzyme, 14α-demethylase (CYP51). mdpi.com This highlights the potential for developing derivatives of this compound as next-generation fungicides.

While the primary application in agrochemicals has been in fungicides, the broad biological activity of triazoles suggests potential for development as herbicides and insecticides as well. farmaciajournal.com The structural diversity achievable with the triazole scaffold allows for exploration against a wide range of agricultural pests and weeds.

Table 2: Antifungal Activity of Novel 1,2,4-Triazole Derivatives

Compound Target Fungus EC50 (µg/mL) Reference Drug Reference EC50 (µg/mL) Citation
8d (Triazole with amino acid fragment) Physalospora piricola 10.808 Mefentrifluconazole >50 mdpi.com
8k (Triazole with amino acid fragment) Physalospora piricola 10.126 Mefentrifluconazole >50 mdpi.com
Compound 5k (Triazole with oxime ether) Fusarium graminearum 0.98 mg/L Tebuconazole 0.81 mg/L rsc.org

Innovative Scaffold Design and Molecular Hybridization Strategies

To discover new therapeutic agents and overcome issues like drug resistance, medicinal chemists employ strategies such as innovative scaffold design and molecular hybridization. farmaciajournal.comnih.gov The 1,2,4-triazole ring is an excellent candidate for these approaches due to its robust chemical nature and its role as a versatile pharmacophore. nih.gov

Molecular hybridization involves combining two or more pharmacophores into a single molecule to create a hybrid compound with potentially enhanced activity or a dual mode of action. farmaciajournal.com The 1,2,4-triazole moiety has been successfully fused or linked with various other heterocyclic systems, such as pyrimidine, quinazoline, thiadiazine, and indole, to generate potent anticancer agents. nih.gov It has been observed that these hybrid molecules often display a wider spectrum of biological activity compared to the individual monocyclic compounds. nih.gov

The synthesis of bis-1,2,4-triazoles is another strategy that has yielded promising results. These molecules, containing two triazole cores, have been investigated for their potential as antitumor agents by inhibiting targets like thymidine (B127349) phosphorylase. dovepress.com The design of such molecules often involves linking the two triazole rings with various spacers, and structure-activity relationship (SAR) studies help in optimizing the linker and the substituents on the triazole rings for maximum potency. dovepress.com For instance, in a series of bis-1,2,4-triazoles, derivatives with alkyl substituents at the N4 position showed higher biological activity than those with aromatic substituents. dovepress.com

The this compound structure itself can be considered a scaffold for further derivatization. The triazole ring provides a stable platform for introducing additional functional groups, potentially leading to compounds with novel or improved biological profiles. For example, introducing a thiol group at the 3-position of the triazole ring creates an intermediate that can be used to synthesize a wide range of Schiff bases and other derivatives with demonstrated antimicrobial and anti-inflammatory activities. nih.govmdpi.com

Exploration in Other Chemical and Biological Domains

Beyond the well-established fields of medicinal chemistry and agrochemicals, the unique properties of the 1,2,4-triazole scaffold have led to its exploration in other scientific areas. rsc.org The nitrogen-rich structure and coordination capabilities of the triazole ring make it a valuable ligand in coordination chemistry and a building block in materials science. rsc.org

In materials science, 1,2,4-triazole derivatives are being investigated for the creation of coordination polymers and metal-organic frameworks (MOFs). These materials can have diverse applications, including gas storage, catalysis, and sensing. The ability of the triazole nitrogen atoms to coordinate with metal ions allows for the self-assembly of complex, ordered structures. The specific substituents on the triazole ring, such as the 2,3-dichlorobenzyl group, can influence the resulting material's properties, such as its porosity, stability, and functionality.

The broad biological activity of 1,2,4-triazoles also invites exploration into less common therapeutic areas. For example, their potential as antiviral, anticonvulsant, and antituberculosis agents has been reported. researchgate.netglobalresearchonline.netresearchgate.net The development of new derivatives and screening them against a wide range of biological targets could uncover novel applications for compounds like this compound. The continuous search for new bioactive molecules ensures that the full potential of the 1,2,4-triazole scaffold is yet to be fully realized.

Conclusion and Future Research Perspectives for 4 2,3 Dichlorobenzyl 4h 1,2,4 Triazole

Synthesis of Novel Analogs with Enhanced Specificity

The synthesis of novel analogs of 4-(2,3-dichlorobenzyl)-4H-1,2,4-triazole is a key area of future research, aiming to enhance target specificity and therapeutic efficacy. Various synthetic strategies for 1,2,4-triazole (B32235) derivatives can be employed and adapted for this purpose.

Established methods like the Pellizzari, Einhorn-Brunner, and Delia reactions provide foundational pathways to the 1,2,4-triazole core. scispace.com More contemporary approaches, such as those starting from thiosemicarbazides or their derivatives, are also widely used. For instance, the reaction of 2-(3,4-dichlorobenzyl)hydrazinecarbothioamide with formic acid has been used to synthesize 1-(3,4-dichlorobenzyl)-1H-1,2,4-triazole-3-thiol, a related structure. nih.gov

To create analogs with enhanced specificity, modern synthetic techniques can be integrated. The Suzuki cross-coupling reaction, for example, allows for the introduction of a variety of aryl and heteroaryl substituents, which can be crucial for fine-tuning the interaction of the molecule with its biological target. nih.govnih.gov The use of microwave irradiation or ultrasound in these reactions can significantly accelerate the synthesis process. nih.gov

Furthermore, the concept of molecular hybridization, where the this compound moiety is combined with other pharmacophores, holds significant promise. This can lead to the development of novel chemical entities with enhanced potency and the ability for precise targeting. tandfonline.com

Deeper Elucidation of Molecular Mechanisms of Action

Understanding the precise molecular mechanisms of action is crucial for the rational design of more effective and safer drugs. For this compound and its analogs, research is directed towards identifying and validating their biological targets.

A study on a closely related compound, 3-(2,3-dichlorophenyl)-4-(benzyl)-4H-1,2,4-triazole, identified it as a potent P2X7 antagonist, suggesting a potential role in neuropathic pain. nih.gov This provides a strong lead for investigating the interaction of this compound with purinergic receptors.

The 1,2,4-triazole ring is a well-known pharmacophore in many antifungal agents that target the enzyme 14α-demethylase, which is essential for fungal cell membrane synthesis. tandfonline.com The presence of dichlorobenzyl group may enhance this activity, as dihalo-substituted benzyl (B1604629) groups have been shown to increase the antibacterial and antifungal efficacy of bis-1,2,4-triazole derivatives. nih.gov

In the context of cancer, 1,2,4-triazole derivatives have been investigated as inhibitors of various targets, including aromatase and tubulin. nih.gov The specific substitution pattern of this compound could confer selectivity for a particular cancer-related target. Future research should involve detailed biochemical and cellular assays to pinpoint the exact molecular targets and pathways modulated by this compound.

Integration of Advanced Computational and Experimental Methodologies

The synergy between computational and experimental approaches is revolutionizing drug discovery. For this compound, this integration is vital for accelerating the design-synthesis-testing cycle.

Quantitative Structure-Activity Relationship (QSAR) studies can be employed to build models that correlate the structural features of a series of analogs with their biological activity. nih.govresearchgate.net This can help in predicting the activity of newly designed compounds before their synthesis. nih.gov

Molecular docking simulations can provide insights into the binding mode of the compound with its potential biological targets, such as the P2X7 receptor or fungal 14α-demethylase. nih.govnih.gov This allows for the visualization of key interactions and helps in designing modifications to improve binding affinity and selectivity.

Molecular dynamics (MD) simulations can further be used to study the stability of the ligand-receptor complex over time, providing a more dynamic picture of the interaction. nih.gov The combination of these computational techniques can guide the synthesis of more potent and selective analogs, which can then be validated through experimental assays.

Addressing Challenges in Targeted Compound Design

While the 1,2,4-triazole scaffold is promising, there are several challenges in the design of targeted therapies based on this compound.

A significant challenge is the development of drug resistance , particularly in the context of antimicrobial and anticancer applications. tandfonline.com For instance, resistance to triazole-based antifungal drugs is a growing concern. tandfonline.com Strategies to overcome resistance include the design of compounds that target multiple pathways or have novel mechanisms of action.

Another challenge is achieving high selectivity for the intended target to minimize off-target effects and associated toxicity. The structural flexibility of the this compound molecule can be systematically explored to identify conformations and substitutions that favor binding to the desired target over other proteins.

Improving the pharmacokinetic properties of the compound, such as solubility, stability, and bioavailability, is also a critical aspect of drug design. nih.govresearchgate.net While triazoles generally possess good stability, modifications to the dichlorobenzyl group or the addition of other functional groups may be necessary to optimize these properties.

Prospects for Development as Advanced Chemical Probes or Active Pharmaceutical Ingredients (APIs)

The unique properties of this compound and its analogs open up prospects for their development as both advanced chemical probes and active pharmaceutical ingredients.

As chemical probes , these compounds can be used to study the function of specific biological targets. For example, a highly potent and selective analog could be used to investigate the physiological and pathological roles of the P2X7 receptor. Furthermore, the 1,2,4-triazole core can be incorporated into fluorescent molecules, creating luminophores that can be used for imaging and sensing applications in biological systems. nih.gov

As active pharmaceutical ingredients (APIs) , the diverse biological activities of 1,2,4-triazoles suggest a wide range of therapeutic possibilities. The potent P2X7 antagonism of a close analog points towards its potential use in treating inflammatory conditions and neuropathic pain. nih.gov The established antifungal and potential anticancer properties of the triazole scaffold further underscore its therapeutic potential. tandfonline.comnih.gov Continued research and development, focusing on optimizing the efficacy, selectivity, and safety profile, could lead to the emergence of this compound-based compounds as novel clinical candidates.

Q & A

Basic Research Questions

Q. What are the validated synthetic routes for 4-(2,3-dichlorobenzyl)-4H-1,2,4-triazole, and how can reaction conditions be optimized for reproducibility?

  • Methodology : A common approach involves refluxing hydrazide derivatives with substituted benzaldehydes in polar aprotic solvents (e.g., DMSO or ethanol) under acidic catalysis (e.g., glacial acetic acid). For example, refluxing 2,3-dichlorobenzyl hydrazide with 1,2,4-triazole precursors in ethanol for 4–18 hours yields the target compound. Post-reaction purification via recrystallization (water-ethanol mixtures) or column chromatography improves purity .
  • Optimization : Monitor reaction progress using TLC or HPLC. Adjust solvent polarity, temperature, and stoichiometric ratios (e.g., molar ratios of hydrazide to aldehyde) to enhance yields (typically 60–75%).

Q. Which spectroscopic and analytical techniques are critical for confirming the structure of this compound?

  • Key Techniques :

  • 1H/13C NMR : Assign peaks for the triazole ring (δ 7.5–8.5 ppm for aromatic protons) and 2,3-dichlorobenzyl substituents (δ 4.5–5.5 ppm for methylene protons).
  • IR Spectroscopy : Confirm C=N stretches (1550–1600 cm⁻¹) and C-Cl vibrations (600–800 cm⁻¹).
  • Elemental Analysis (CHNS) : Validate empirical formula (e.g., C9H7Cl2N3).
  • Mass Spectrometry (ESI/HRMS) : Confirm molecular ion peaks and fragmentation patterns .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore the biological activity of this compound analogs?

  • Methodology :

  • Substituent Variation : Synthesize derivatives with modified benzyl groups (e.g., fluorinated or nitro-substituted benzyls) or triazole ring substitutions (e.g., thiol or amino groups).
  • Biological Assays : Test analogs for P2X7 receptor antagonism (via calcium flux assays) or antimicrobial activity (MIC assays against Gram-positive/negative strains). Compare IC50 values to establish SAR trends .
    • Data Analysis : Use computational tools (e.g., molecular docking with AutoDock Vina) to correlate substituent electronic properties (Hammett constants) with binding affinities.

Q. How should researchers resolve contradictions in reported biological activities of this compound derivatives?

  • Case Example : Discrepancies in P2X7 receptor inhibition efficacy may arise from assay conditions (e.g., cell type, agonist concentration).
  • Resolution Strategy :

  • Standardized Protocols : Replicate assays using identical cell lines (e.g., HEK293-P2X7) and agonist concentrations (e.g., ATP at 1 mM).
  • Control Compounds : Include reference antagonists (e.g., AZ-10606120) to benchmark activity .
  • Meta-Analysis : Pool data from multiple studies to identify outliers or confounding variables (e.g., solvent effects in in vitro assays).

Q. What crystallographic strategies are recommended for determining the solid-state structure of this compound complexes?

  • Approach : Use single-crystal X-ray diffraction (SC-XRD) with SHELXL for refinement. Optimize crystal growth via slow evaporation in ethanol/water mixtures.
  • Challenges : Address disorder in dichlorophenyl groups by applying restraints (e.g., ISOR, DELU) during refinement. Validate hydrogen bonding networks (e.g., N-H···Cl interactions) using Mercury software .

Methodological Resources

  • Synthesis : Adapt protocols from Badie et al. (2014) for hydrazide-aldehyde condensations .
  • Characterization : Follow guidelines in "Synthesis and Antioxidant Properties of 4H-1,2,4-Triazoles" for spectroscopic validation .
  • Biological Testing : Refer to Carroll et al. (2007) for P2X7 receptor antagonist screening workflows .

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4-(2,3-dichlorobenzyl)-4H-1,2,4-triazole
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.